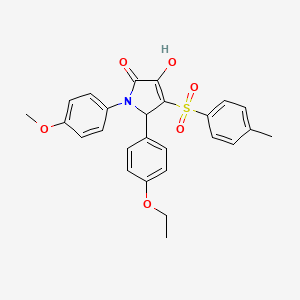

5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6S/c1-4-33-21-11-7-18(8-12-21)23-25(34(30,31)22-15-5-17(2)6-16-22)24(28)26(29)27(23)19-9-13-20(32-3)14-10-19/h5-16,23,28H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVBOMHJQPBJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

Introduction of Substituents: The ethoxy and methoxy phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form various derivatives. For example, the carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings can undergo electrophilic substitution reactions. For instance, halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Halogens (Cl₂, Br₂), AlCl₃

Major Products

Oxidation: Ketones

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The hydroxy and tosyl groups play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

- 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-methyl-1H-pyrrol-2(5H)-one

- 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-benzyl-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the tosyl group, provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. Its unique structure, featuring ethoxy and methoxy phenyl groups, a hydroxy group, and a tosyl group, provides a versatile platform for exploring various biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Ethoxy and Methoxy Groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.

- Tosyl Group : This group can facilitate reactions with nucleophiles, making the compound a useful intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxy and tosyl groups are crucial for binding to enzymes and receptors, modulating their activity either through inhibition or activation depending on the context.

Interaction with Enzymes

Research indicates that this compound can act as a probe for studying enzyme interactions and metabolic pathways. Its structural features allow it to investigate binding affinities and specificities towards various biological targets.

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. For instance, it has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential applications in treating inflammatory conditions .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Similar pyrrolones have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Case Studies

- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of pyrrolones can effectively inhibit certain kinases involved in cancer progression. The IC50 values for these compounds were reported in the low nanomolar range, indicating high potency .

- Anti-inflammatory Activity Evaluation : In experiments using RAW 264.7 cells, compounds structurally related to this compound significantly reduced LPS-induced NO production by up to 81%, showcasing their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one | Structure | Moderate anticancer activity |

| 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-methyl-1H-pyrrol-2(5H)-one | Structure | Strong antioxidant properties |

| 5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-benzyl-1H-pyrrol-2(5H)-one | Structure | Significant anti-inflammatory effects |

Q & A

Q. Design an experiment to probe the role of the methoxy group in receptor binding.

- Step 1: Synthesize analogs with methoxy replaced by hydrogen, ethoxy, or halogens .

- Step 2: Perform surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., GPCRs) .

- Step 3: Correlate substituent electronic parameters (Hammett σ) with binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.